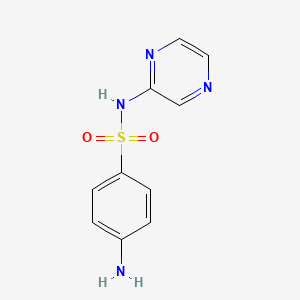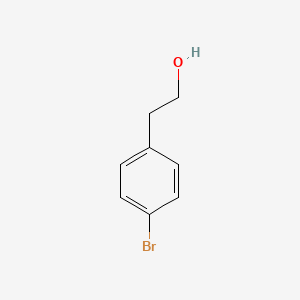
1,1'-Di-n-octyl-4,4'-bipyridinium Dibromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide is a chemical compound with the molecular formula C26H42Br2N2. It is a derivative of bipyridinium, characterized by the presence of two n-octyl groups attached to the nitrogen atoms of the bipyridinium core. This compound is known for its applications in various scientific fields, including electrochemistry and materials science.
Wissenschaftliche Forschungsanwendungen
1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide has a wide range of applications in scientific research:
Electrochemistry: Used as an electrochromic material in devices such as displays and smart windows.
Materials Science: Acts as a redox-active electrolyte in electrochemical devices, including batteries and supercapacitors.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: Investigated for its potential use in biological assays and as a probe for studying redox processes in biological systems.
Wirkmechanismus
Target of Action
The primary target of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide is the ryanodine receptor . This receptor plays a crucial role in regulating the release of calcium from the sarcoplasmic reticulum, a structure found within muscle cells that stores calcium ions .
Mode of Action
1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide interacts directly with the ryanodine receptor, blocking the release of calcium from the sarcoplasmic reticulum . This interaction alters the calcium ion concentration within the muscle cells, impacting muscle contraction and relaxation processes .
Biochemical Pathways
The compound’s action on the ryanodine receptor affects the calcium signaling pathway. By blocking the release of calcium ions, it disrupts the normal sequence of events that lead to muscle contraction. The downstream effects of this disruption can include changes in muscle function and potentially muscle relaxation .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in the body
Result of Action
The primary result of the action of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide is the alteration of calcium ion concentrations within muscle cells . This can lead to changes in muscle function, potentially causing muscle relaxation or other alterations in muscle contractility .
Action Environment
The action, efficacy, and stability of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action may be influenced by the hydration status of the body Additionally, factors such as pH, temperature, and the presence of other ions or molecules could potentially impact the compound’s stability and efficacy
Biochemische Analyse
Biochemical Properties
1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide plays a significant role in biochemical reactions, particularly in redox reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a redox-active electrolyte in electrochemical devices . The compound’s interactions with biomolecules often involve electron transfer processes, which are crucial for its function in biochemical assays.
Cellular Effects
The effects of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular responses. For example, it has been observed to block calcium release from the sarcoplasmic reticulum by directly interacting with the ryanodine receptor .
Molecular Mechanism
At the molecular level, 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression. The compound’s ability to participate in redox reactions is central to its mechanism of action. By accepting and donating electrons, it can influence various biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolism. At higher doses, it can become toxic and cause adverse effects. Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically beyond a certain concentration .
Metabolic Pathways
1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its participation in redox reactions. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its function, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide typically involves the quaternization of 4,4’-bipyridine with n-octyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The general reaction scheme is as follows:
4,4’-Bipyridine+2n-Octyl Bromide→1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide
Industrial Production Methods
In industrial settings, the production of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding radical cation.
Reduction: It can be reduced to form the neutral bipyridinium species.
Substitution: The bromide ions can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ion exchange reactions are typically carried out in aqueous solutions with various anion sources.
Major Products
Oxidation: Radical cation of 1,1’-Di-n-octyl-4,4’-bipyridinium.
Reduction: Neutral bipyridinium species.
Substitution: Various bipyridinium salts depending on the anion used.
Vergleich Mit ähnlichen Verbindungen
1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide can be compared with other bipyridinium derivatives, such as:
1,1’-Diheptyl-4,4’-bipyridinium Dibromide: Similar in structure but with heptyl groups instead of octyl groups. It is also used in electrochromic applications.
1,1’-Dioctadecyl-4,4’-bipyridinium Dibromide: Contains longer alkyl chains (octadecyl) and is used in similar applications but may exhibit different solubility and electrochemical properties.
The uniqueness of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide lies in its specific alkyl chain length, which influences its solubility, electrochemical behavior, and suitability for various applications.
Eigenschaften
CAS-Nummer |
36437-30-6 |
|---|---|
Molekularformel |
C26H42BrN2+ |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
1-octyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C26H42N2.BrH/c1-3-5-7-9-11-13-19-27-21-15-25(16-22-27)26-17-23-28(24-18-26)20-14-12-10-8-6-4-2;/h15-18,21-24H,3-14,19-20H2,1-2H3;1H/q+2;/p-1 |
InChI-Schlüssel |
WJHIGBLMZSKZEO-UHFFFAOYSA-M |
SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCC.[Br-].[Br-] |
Kanonische SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCC.[Br-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


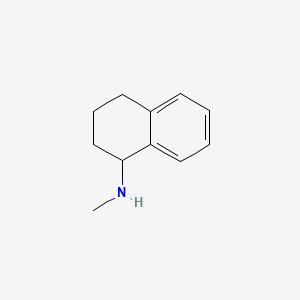
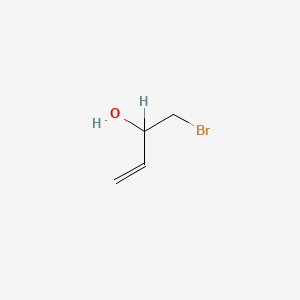
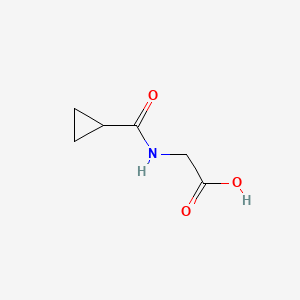
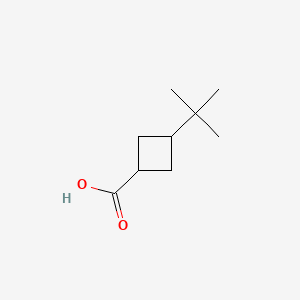
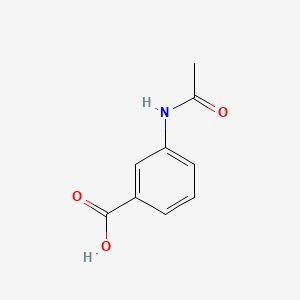
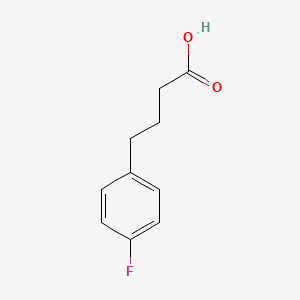
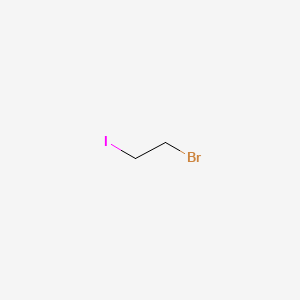

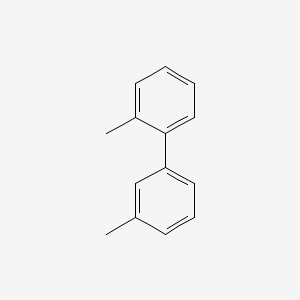
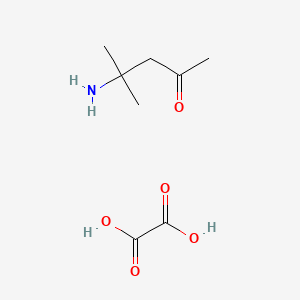
![Benzo[b]naphtho[2,3-d]furan](/img/structure/B1265505.png)
![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B1265506.png)
